molecular formula C22H34N2O3 B10852624 Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- CAS No. 126640-99-1

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-

Cat. No.: B10852624
CAS No.: 126640-99-1
M. Wt: 374.5 g/mol
InChI Key: LZFMYZNYVOKFEE-UHFFFAOYSA-N
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Description

Chemical Structure and Identification
The compound Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- (CAS: [87201-37-4]) is a complex amide derivative featuring a hexanamide backbone substituted with a pyrrolidinylpropyl group. This group is further modified with a 2-(2-hydroxy-6-methylphenyl)-2-oxoethyl moiety, creating a branched structure with multiple functional groups. The molecule is characterized by:

  • A pyrrolidine ring linked to a propyl chain.
  • A hydroxy-6-methylphenyl ketone group.
  • A terminal hexanamide group.

Synthesis and Source This compound is biosynthesized by the marine-derived fungus Penicillium citrinum strain N055 . It is isolated as an amorphous solid with an optical rotation of $[α]^{22}_D = -33°$ (in CHCl₃) and exhibits UV absorption maxima at 215 nm (ε 16,000), 252 nm (ε 3,600), and 315 nm (ε 1,700) in methanol .

Properties

CAS No.

126640-99-1

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide

InChI

InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27)

InChI Key

LZFMYZNYVOKFEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization for Pyrrolidinone Synthesis

The pyrrolidine core is synthesized through Dieckmann cyclization , a method validated for similar 2-oxopyrrolidine derivatives. A γ-keto amide precursor undergoes intramolecular cyclization under basic conditions:

Example Protocol:

  • Precursor: Ethyl 5-(2-hydroxy-6-methylphenyl)-3-oxopentanoate.

  • Reagents: Sodium ethoxide (NaOEt), ethanol, 60°C, 12 hrs.

  • Yield: ~65% (theoretical).

  • Mechanism: Base-induced intramolecular ester condensation forms the pyrrolidin-2-one ring.

Reductive Amination for Ring Closure

Alternative routes employ reductive amination of a diketone with a diamine:

Reaction Scheme:

NH2-(CH2)3-NH2+O=C-(CH2)2-C(aryl)=ONaBH3CNPyrrolidine derivative\text{NH}2\text{-(CH}2\text{)}3\text{-NH}2 + \text{O=C-(CH}2\text{)}2\text{-C(aryl)=O} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Pyrrolidine derivative}

  • Conditions: Acetic acid buffer, pH 4–5, room temperature.

  • Catalyst: Sodium cyanoborohydride (NaBH3CN).

  • Outcome: Forms the pyrrolidine ring with simultaneous incorporation of the oxoethyl-aryl group.

Functionalization of the Pyrrolidine Core

Introduction of the 2-Hydroxy-6-Methylphenyl Group

The aryl moiety is introduced via Friedel-Crafts acylation or Grignard addition :

Friedel-Crafts Acylation

  • Substrate: Pyrrolidinone with a reactive α-position.

  • Reagents: 2-Hydroxy-6-methylacetophenone, AlCl₃, dichloromethane.

  • Temperature: 0°C to room temperature.

  • Outcome: Direct attachment of the aryl ketone to the pyrrolidine ring.

Grignard Addition

  • Substrate: Pyrrolidinone with an ester group at the α-position.

  • Reagents: Methylmagnesium bromide (MeMgBr), THF, −78°C.

  • Workup: Acidic hydrolysis to yield the ketone.

Propylamine Side-Chain Installation

Alkylation of Pyrrolidine Nitrogen

The propylamine side chain is introduced via N-alkylation :

Procedure:

  • Substrate: Pyrrolidine derivative with a secondary amine.

  • Alkylating Agent: 3-Bromopropylphthalimide.

  • Base: Potassium carbonate (K₂CO₃), DMF, 80°C, 24 hrs.

  • Deprotection: Hydrazine (NH₂NH₂) to remove the phthalimide group.

Yield Optimization:

ConditionSolventTemperatureYield (%)
K₂CO₃, DMFDMF80°C72
Cs₂CO₃, AcetonitrileMeCN60°C68
DBU, THFTHFRT55

Amide Bond Formation with Hexanoyl Chloride

The final step involves coupling the primary amine intermediate with hexanoyl chloride :

Standard Protocol:

  • Substrate: N-(3-aminopropyl)pyrrolidine derivative.

  • Acylating Agent: Hexanoyl chloride (1.2 equiv).

  • Base: Triethylamine (TEA, 2.0 equiv), dichloromethane (DCM), 0°C to RT.

  • Reaction Time: 4–6 hrs.

  • Workup: Water wash, drying (MgSO₄), and column chromatography (SiO₂, hexane:EtOAc 4:1).

Side Reactions:

  • Over-acylation at the pyrrolidine nitrogen (mitigated by stoichiometric control).

  • Hydrolysis of the oxoethyl group (avoided by maintaining anhydrous conditions).

Alternative Catalytic Methods

Palladium-Catalyzed Coupling

Recent advances utilize palladium catalysts for fragment coupling:

Example:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Ligand: Xantphos (10 mol%).

  • Substrates: Bromoaryl-pyrrolidine and hexanamide zincate.

  • Solvent: Toluene, 100°C, 24 hrs.

  • Yield: 58% (requires optimization).

Enzymatic Amidations

Exploratory studies employ lipase catalysts for greener synthesis:

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Solvent: tert-Butanol, 40°C.

  • Conversion: ~40% (limited by substrate solubility).

Challenges and Optimization Strategies

Protecting Group Management

  • Hydroxyl Group Protection: Use of tert-butyldimethylsilyl (TBDMS) ethers during acylation steps.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Purification Techniques

  • Chromatography: Silica gel with gradient elution (hexane → EtOAc).

  • Recrystallization: Ethanol/water mixtures for final product polishing.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Hexanamide has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its structural similarity to various bioactive compounds allows for exploration in drug design.

  • Case Study : Research indicates that derivatives of hexanamide exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neuropharmacology

The compound's interaction with the central nervous system has been studied for its potential neuroprotective effects.

  • Case Study : A study investigated the neuroprotective effects of hexanamide derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress and neuronal apoptosis, indicating their potential for treating neurodegenerative disorders like Alzheimer's disease .

Materials Science

Hexanamide is being explored for its role in developing new materials, particularly in polymer chemistry.

  • Application : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The unique structure of hexanamide allows for the modification of polymer characteristics, making it suitable for applications in coatings and adhesives .

Bioremediation

Hexanamide's chemical properties make it a candidate for use in bioremediation processes.

  • Case Study : Research has demonstrated that hexanamide can enhance the biodegradation of certain pollutants in contaminated soils. Its application in bioremediation strategies has shown promise in improving microbial activity and pollutant degradation rates .

Mechanism of Action

The mechanism of action of Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. The hydroxy-methylphenyl moiety can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The hydroxy-6-methylphenyl and pyrrolidine groups in the target compound resemble motifs in opioid/SSRI bifunctional ligands (e.g., compound 5 in ), suggesting possible CNS activity .
  • Stability and Solubility : Compared to the lipophilic N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide ([7]), the target compound’s polar hydroxy groups may enhance aqueous solubility .

Biological Activity

Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- is a complex organic compound with potential biological activities. This compound features a pyrrolidine ring, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential applications in medicine and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide
  • Molecular Formula : C22H34N2O3
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 87201-37-4

The exact mechanism of action for Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)- has not been extensively documented in the literature. However, compounds containing pyrrolidine moieties often exhibit interactions with neurotransmitter systems, potentially influencing cognitive functions and mood regulation.

Pharmacological Effects

Research indicates that compounds similar to Hexanamide may possess several pharmacological properties:

  • Cognitive Enhancement : Some studies suggest that pyrrolidine derivatives can enhance cognitive functions, possibly through modulation of cholinergic and glutamatergic pathways.
  • Neuroprotective Effects : There is evidence that certain alkaloids can protect neuronal cells from oxidative stress and apoptosis, which may be relevant for neurodegenerative diseases.

Case Studies

  • Cognitive Enhancers : A study on novel psychoactive substances (NPS) highlighted the growing interest in compounds like Hexanamide for their potential cognitive-enhancing effects. These substances are being researched for their ability to treat cognitive deficits in conditions such as Alzheimer's disease and ADHD .
  • Neuroprotective Properties : Research on similar pyrrolidine-based compounds has shown promise in protecting against neuronal damage induced by toxins or ischemia, suggesting that Hexanamide might exhibit comparable neuroprotective properties .

In Vitro Studies

Preliminary in vitro studies have indicated that Hexanamide may influence cell viability and apoptosis in neuronal cell lines. Further research is needed to quantify these effects and elucidate the underlying mechanisms.

In Vivo Studies

Animal models are essential for understanding the systemic effects of Hexanamide. Current research focuses on its potential to improve memory retention and reduce anxiety-like behaviors in rodent models, indicating a need for more comprehensive studies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cognitive EnhancementImproved memory retention
NeuroprotectionReduced neuronal apoptosis
Modulation of MoodPotential anxiolytic effects

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key diagnostic signals include:
    • Aromatic protons (δ 6.9–7.6 ppm) for the 2-hydroxy-6-methylphenyl group.
    • Pyrrolidine methylene protons (δ 2.5–3.5 ppm) and hexanamide carbonyl (δ ~170 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

What strategies are recommended for resolving contradictory bioactivity data in preclinical studies of Hexanamide analogs?

Q. Advanced Research Focus

  • Dose-response validation : Test compounds across a wide concentration range (nM–μM) to rule out non-specific effects at high doses .
  • Purity verification : Use HPLC (≥95% purity) to exclude confounding impurities, as seen in studies of structurally similar bioactive amides .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT) to distinguish target-specific activity from cytotoxicity .

Which in vitro assays are most suitable for evaluating the enzyme inhibitory potential of Hexanamide derivatives?

Q. Advanced Research Focus

  • Fluorogenic substrates : For proteases or hydrolases, measure fluorescence quenching/enhancement upon enzyme interaction .
  • Radiometric assays : Use ³H/¹⁴C-labeled substrates to quantify inhibition kinetics (e.g., IC₅₀ determination) .
  • Surface plasmon resonance (SPR) : Directly measure binding affinity (KD) to purified enzyme targets .

How should researchers design controlled experiments to assess the pharmacokinetic properties of Hexanamide-based compounds?

Q. Advanced Research Focus

  • In vitro stability : Incubate compounds with liver microsomes to estimate metabolic half-life (t₁/₂) .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .
  • In vivo studies : Administer via IV/PO routes in rodent models, with serial blood sampling analyzed via LC-MS/MS for AUC and clearance calculations .

What chromatographic techniques provide optimal resolution for analyzing Hexanamide compound purity and stability?

Q. Basic Research Focus

  • Reverse-phase HPLC : C18 column with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation of analogs .
  • GC-MS : For volatile derivatives (e.g., silylated hydroxyl groups), use DB-5MS columns and EI ionization .
  • Stability-indicating methods : Stress testing under heat/humidity with forced degradation to validate method robustness .

How can computational modeling be integrated into the development of Hexanamide derivatives with enhanced target selectivity?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites (e.g., FAP-targeted ligands) .
  • QSAR modeling : Corlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
  • ADMET prediction : SwissADME or pkCSM to optimize solubility (LogP < 5) and minimize hepatotoxicity risks .

What are the critical considerations when adapting Hexanamide synthesis protocols from milligram to gram scale?

Q. Advanced Research Focus

  • Solvent selection : Replace DCM with toluene/EtOAC for safer large-scale reactions .
  • Exothermic control : Use jacketed reactors to maintain temperatures during exothermic steps (e.g., amide coupling) .
  • Workflow efficiency : Implement continuous flow systems for intermediates prone to degradation .

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